molecular formula C11H14ClNO2 B2439392 4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride CAS No. 1584713-61-0

4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Cat. No.: B2439392
CAS No.: 1584713-61-0
M. Wt: 227.69
InChI Key: ICBAUUFGPCJQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals . This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a tetrahydronaphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically involves the reduction of 1-naphthoic acid derivatives followed by amination. One common method includes the catalytic hydrogenation of 1-naphthoic acid to produce 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, which is then aminated using ammonia or an amine source under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating biological activity .

Comparison with Similar Compounds

  • 1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
  • Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride
  • 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid

Comparison: Compared to its analogs, 4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10;/h1-4,9-10H,5-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBAUUFGPCJQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.